molecular formula C10H17NO5 B3103182 Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate CAS No. 143300-67-8

Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate

Cat. No. B3103182
M. Wt: 231.25 g/mol
InChI Key: GTXZPWFIURSNLY-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate is a chemical compound with the molecular formula C12H23NO4 . It contains a total of 39 bonds, including 16 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 2 aliphatic esters, and 1 aliphatic tertiary amine .


Molecular Structure Analysis

The molecular structure of Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate can be represented by the SMILES string CCOC(=O)CCN(CC)CCC(=O)OCC and the InChI string InChI=1S/C12H23NO4/c1-4-13(9-7-11(14)16-5-2)10-8-12(15)17-6-3/h4-10H2,1-3H3 . The molecule can be visualized as a 2D skeletal formula or a 3D ball-and-stick model .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate is 245.31532 g/mol . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Chemical Synthesis and Catalysis

Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate is involved in various chemical syntheses and catalysis processes, demonstrating its utility in the formation of complex molecules. For instance, it participates in the copper-catalyzed reactions to generate cyclohepta[c]pyrrolones and β-lactams, showcasing N-substituent-controlled chemoselectivity between the Buchner reaction and aliphatic 1,4-C-H insertion. This selectivity is influenced by the steric properties of the N-alkyl substituents, highlighting the compound's role in fine-tuning reaction outcomes under copper catalysis conditions, which are shown to improve Buchner reaction selectivity compared to rhodium and ruthenium-catalyzed conditions (Liu et al., 2017).

Polymorphism Studies

The compound has been subject to polymorphism studies, which are crucial in the pharmaceutical industry for understanding the properties of drug candidates. Research on polymorphic forms of a closely related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, utilized spectroscopic and diffractometric techniques to characterize these forms, underscoring the importance of analyzing polymorphism for drug development and manufacturing (Vogt et al., 2013).

Synthesis of Derivatives

The synthesis of derivatives from ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, developed through reactions involving ethyl cyanoacetate and carbon disulfide, showcases the compound's versatility in generating a variety of chemical structures. This approach emphasizes the regioselectivity involved in the reaction, particularly favoring the ester group over the nitrile one, which is significant for the targeted synthesis of chemical derivatives (Larionova et al., 2013).

Bioanalytical Method Development

A notable application in the field of bioanalysis is the establishment of a quantitative bioanalytical method for an acetylcholinesterase inhibitor derivative of ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate. This research developed a rapid and selective RP-HPLC method for the quantitative measurement of the molecule, which is critical for drug development processes, including pharmacokinetics and metabolite profiling (Nemani et al., 2018).

Crystal Packing Studies

Investigations into the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates reveal the significance of non-covalent interactions, such as N⋯π and O⋯π interactions, in determining the molecular arrangement in crystals. These studies offer insights into the structural aspects of molecular design and the role of non-covalent interactions in the stabilization of crystal structures (Zhang et al., 2011).

properties

IUPAC Name

ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-3-15-9(13)5-6-11-8(12)7-10(14)16-4-2/h3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXZPWFIURSNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate

Synthesis routes and methods

Procedure details

A solution of β-alanine ethylester hydrochloride (13.8 g, 90 mmol) in dichloromethane (90 mL) and triethylamine (TEA, 13.8 mL, 99 mmol) was stirred at room temperature for 1 hour. More TEA (13.8 mL, 99 mmol) was added, the solution was cooled to 0° C. under stirring and ethylmalonylchloride (12.6 mL, 99 mmol) was added dropwise. After 1 hour at 0° C., the reaction mixture was stirred 1 hour at room temperature. A 15% aqueous solution of K2CO3 (90 mL) was added and the layers were separated. The organic phase was washed with 10% HCl (90 mL), dried over Na2SO4, filtered and concentrated under reduced pressure. The crude material was chromatographed on flash silica gel (450 g, eluant: ethyl acetate/n-hexane 2:1) to give N-(2-ethoxycarbonyl-ethyl)-malonamic acid ethyl ester as a yellow oil (15 g, 64.9 mmol, 72% yield). Sodium metal (610 mg, 26.6 mmol) was dissolved in dry MeOH (25 mL) at room temperature under stirring and inert atmosphere. After complete dissolution the mixture was stirred 10′ longer, then N-(2-ethoxycarbonyl-ethyl)-malonamic acid ethyl ester (6.15 g, 26.6 mmol) in dry toluene (150 mL) was added dropwise. After addition, the reaction mixture was stirred at 90° C. for 6 hours, cooled to room temperature, water (30 mL) was added and the layers were separated. The organic phase was washed with water (2×10 mL), the combined aqueous phases were acidified with 37% HCl and extracted thoroughly with a mixture of DCM/MeOH (5:1). After drying over Na2SO4 and concentration, 3-methoxycarbonylpiperidin-2,4-dione as a pink solid was obtained (4 g, 88% yield). 3-Methoxycarbonylpiperidin-2,4-dione (4 g, 23.4 mmol) was dissolved in acetonitrile containing 1% of water (250 mL) and refluxed for 4 hours. The reaction mixture was concentrated to give the title compound, as a yellow solid (2.4 g, 90% yield).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
13.8 mL
Type
reactant
Reaction Step Two
Quantity
12.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate
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